molecular formula C18H19N3O6S B8398621 3-[(Acetyloxy)methyl]-7-[(aminophenylacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(Acetyloxy)methyl]-7-[(aminophenylacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B8398621
M. Wt: 405.4 g/mol
InChI Key: FUBBGQLTSCSAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Acetyloxy)methyl]-7-[(aminophenylacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C18H19N3O6S and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Acetyloxy)methyl]-7-[(aminophenylacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Acetyloxy)methyl]-7-[(aminophenylacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(Acetyloxy)methyl]-7-[(aminophenylacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[(2-amino-2-phenylacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19N3O6S/c1-9(22)27-7-11-8-28-17-13(16(24)21(17)14(11)18(25)26)20-15(23)12(19)10-5-3-2-4-6-10/h2-6,12-13,17H,7-8,19H2,1H3,(H,20,23)(H,25,26)

InChI Key

FUBBGQLTSCSAON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The resultant crude protected cephaloglycin mixture is worked up by treating with a mixture of 27 ml ice-water and 6 ml concentrated HCl and stirred for 15 minutes while cooling with ice. The aqueous phase is separted off and the organic phase is back-extracted with 2 ml ice-water. The combined aqueous phases are heated to 25° C. and TEA is added until a pH value of 4.5/4.7 is reached. The title compound is obtained in the dihydrate form by standing the mixture 30 minutes, filtering the crystals and washing then with 30 ml ice-water and 30 ml 80% acetone, followed by drying. Yield 84.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

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